1-(4-Ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Overview
Description
1-(4-Ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid is a complex organic compound that combines the structural features of phenothiazine and aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol typically involves multiple steps:
Formation of 4-Ethoxyaniline: This can be achieved by the reaction of aniline with ethyl bromide under basic conditions.
Synthesis of Phenothiazine Derivative: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves coupling 4-ethoxyaniline with the phenothiazine derivative under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Functionalized phenothiazine derivatives.
Scientific Research Applications
1-(4-Ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-Ethoxyaniline: A simpler analog that lacks the phenothiazine moiety.
Phenothiazine: The parent compound of the phenothiazine derivatives.
Uniqueness: 1-(4-Ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol is unique due to its combined structural features, which may confer distinct pharmacological and chemical properties compared to its individual components.
Properties
IUPAC Name |
1-(4-ethoxyanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S.C2H2O4/c1-2-27-19-13-11-17(12-14-19)24-15-18(26)16-25-20-7-3-5-9-22(20)28-23-10-6-4-8-21(23)25;3-1(4)2(5)6/h3-14,18,24,26H,2,15-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIMXDWEIMISDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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